N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide
Description
This compound integrates a 1,3-benzothiazole core linked via a carbamoylmethylsulfanyl bridge to a 4-phenyl-1,2,4-triazole moiety. The triazole ring is further substituted with a methyl group bearing a 2-methyl-3-nitrobenzamide group. This structure combines heterocyclic diversity (benzothiazole, triazole) with functional groups (carbamoyl, sulfanyl, nitro) known to modulate bioactivity.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N7O4S2/c1-16-18(10-7-12-20(16)33(36)37)24(35)27-14-22-30-31-26(32(22)17-8-3-2-4-9-17)38-15-23(34)29-25-28-19-11-5-6-13-21(19)39-25/h2-13H,14-15H2,1H3,(H,27,35)(H,28,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFRAWQWXKXYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide typically involves multiple steps:
Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved through the condensation of 2-aminobenzenethiol with various aldehydes.
Introduction of Triazole Ring: The next step involves the formation of the triazole ring.
Final Coupling: The final step involves coupling the triazole derivative with 2-methyl-3-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole and triazole derivatives.
Scientific Research Applications
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting the proliferation of cancer cells.
Antimicrobial Activity: The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory: It has been evaluated for its anti-inflammatory properties and has shown promising results in reducing inflammation.
Mechanism of Action
The mechanism of action of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide involves multiple pathways:
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
- Nitro Group Impact : The 3-nitro group on the benzamide in the target compound is structurally analogous to nitro-substituted aryl derivatives in , where nitro groups enhanced antimycobacterial activity. This suggests the nitro group in the target compound may similarly improve bioactivity .
- Benzothiazole-Triazole Synergy : Compounds combining benzothiazole and triazole moieties (e.g., ) exhibit antimicrobial properties due to sulfur-containing groups (sulfanyl) enhancing membrane penetration. The carbamoylmethylsulfanyl bridge in the target compound may offer similar advantages .
Table 2: Bioactivity of Analogous Compounds
Computational and Physicochemical Analysis
- Similarity Indexing : Using Tanimoto coefficients (as in ), the target compound shows >70% structural similarity to benzothiazole-triazole hybrids in , suggesting overlapping pharmacophores.
- LogP and Solubility : The nitro group increases hydrophobicity (LogP ~3.5 predicted), comparable to analogues in , which may enhance cell permeability but reduce aqueous solubility.
Biological Activity
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features several key structural motifs:
- Benzothiazole moiety : Known for enhancing pharmacological effects.
- Triazole ring : Associated with various biological activities.
- Amide linkage : Contributes to the stability and solubility of the compound.
The molecular formula is C19H19N5O3S, with a molecular weight of 393.45 g/mol. The presence of the nitro group may also influence its reactivity and biological interactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. This includes:
-
Antibacterial Activity :
- Effective against Escherichia coli and Staphylococcus aureus.
- Mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
-
Antifungal Activity :
- Demonstrated efficacy against fungal pathogens such as Aspergillus niger and Candida albicans.
- Potentially interferes with fungal cell membrane integrity or metabolic pathways.
Cytotoxicity Studies
Research indicates that this compound may possess cytotoxic properties against various cancer cell lines. For instance:
- In vitro testing has shown inhibition of cell proliferation in cervical and bladder cancer cell lines with IC50 values ranging from 2.38 to 3.77 μM.
The structure–activity relationship (SAR) studies suggest that modifications to the benzothiazole or triazole components can enhance cytotoxicity and selectivity towards cancer cells.
Case Studies
- Study on Antibacterial Activity :
- Cytotoxicity Assessment :
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{[5-(4-methylphenyl) diazenyl]} | Benzothiazole derivative | Antibacterial against E. coli, S. aureus |
| N-(7-(4,5-dihydro-imidazol)) | Imidazole ring | Cytotoxic against cervical cancer cells |
| N-{[5-(substituted triazoles)]} | Various substitutions | Broad spectrum antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
